4-Bromo-3'-cyanobiphenyl

Description

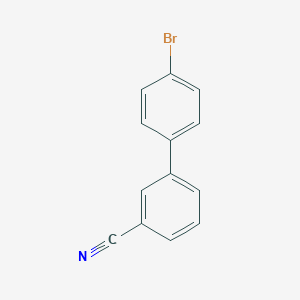

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFFDIREDCVUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362711 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-42-6 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3'-cyanobiphenyl stands as a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. As a substituted biphenyl, its structure is characterized by two phenyl rings linked by a single carbon-carbon bond. One ring is functionalized with a bromine atom at the 4-position, while the other bears a nitrile (cyano) group at the 3'-position. This specific arrangement of substituents imparts a unique combination of reactivity, polarity, and steric profile, making it a highly valuable intermediate for the synthesis of complex target molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the cyano group can be transformed into various other functional groups or utilized for its electron-withdrawing properties and its role in modulating intermolecular interactions.[][2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and applications for researchers and professionals in drug development and advanced materials.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its formulation, and its biological interactions. This compound is a solid at room temperature, with properties influenced by its rigid biphenyl core and polar functional groups.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 192699-42-6 | [4] |

| Molecular Formula | C₁₃H₈BrN | [4] |

| Molecular Weight | 258.11 g/mol | [4] |

| Predicted Boiling Point | 373.9 ± 25.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like Chloroform (Slightly).[5][6][7] |

The molecular structure is key to its utility. The bromine atom at the 4-position and the cyano group at the 3'-position create an asymmetric molecule with distinct reactive sites.

Caption: Molecular structure of this compound.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for structure verification and purity assessment. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on each ring will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The exact chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the bromo and cyano substituents.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental overlap. Key signals to identify are the carbon bearing the bromine (C-Br), which will be shifted due to the halogen's electronegativity, and the carbons of the nitrile group (the quaternary carbon and the nitrile carbon itself, with the latter appearing significantly downfield, often >110 ppm).[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8] Key absorption bands to look for include:

-

C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C-Br Stretch: Typically found in the fingerprint region, around 500-650 cm⁻¹.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple peaks in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 257 and 259, confirming the presence of a single bromine atom.

Synthesis and Purification: A Practical Workflow

The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This method offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The core of the reaction involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, two primary routes are viable:

-

Coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile.

-

Coupling of (3-cyanophenyl)boronic acid with 1,4-dibromobenzene.

Route 1 is often preferred as it avoids the potential for a double reaction that can occur with 1,4-dibromobenzene.

Sources

- 2. 4'-Bromo-4-cyano-biphenyl | 57774-35-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 192699-42-6 [amp.chemicalbook.com]

- 5. 2-Cyano-4'-Bromomethyl Biphenyl [hsppharma.com]

- 6. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromobiphenyl CAS 92-66-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 4-Bromo-3'-cyanobiphenyl: Pathways, Protocols, and Mechanistic Insights

Introduction

4-Bromo-3'-cyanobiphenyl is a crucial intermediate in the synthesis of various functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. Its unique molecular architecture, featuring a bromine atom and a cyano group on separate phenyl rings, allows for sequential and site-selective functionalization, making it a versatile building block in modern organic synthesis. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a strong emphasis on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, present a detailed experimental protocol, and offer insights into reaction optimization and product characterization.

Strategic Approaches to the Biphenyl Core: The Dominance of Suzuki-Miyaura Coupling

The construction of the biphenyl scaffold is the cornerstone of synthesizing this compound. While classical methods like the Ullmann reaction exist, they often require harsh reaction conditions and offer limited substrate scope.[1] In contrast, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the gold standard for their mild conditions, high yields, and exceptional functional group tolerance.[2][3]

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] For the synthesis of this compound, two primary convergent strategies can be envisioned, both leveraging the principles of Suzuki-Miyaura coupling.

Strategy A: Coupling of 1-bromo-4-iodobenzene with 3-cyanophenylboronic acid. Strategy B: Coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile.

Both strategies are viable; however, the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Strategy A, which utilizes readily accessible precursors.

Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-iodobenzene) to form a Pd(II) complex.[2] The greater reactivity of the C-I bond compared to the C-Br bond ensures selective oxidative addition at the iodine-bearing position.

-

Transmetalation: The organoboron species (3-cyanophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[4]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Visualizing the Synthesis

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Synthetic Workflow for this compound

Sources

An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl

Introduction: Strategic Importance of the Cyanobiphenyl Scaffold

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for molecular design. Its rigid, yet conformationally adaptable, structure provides an ideal framework for constructing molecules with tailored electronic and steric properties. The targeted introduction of functional groups, such as bromo and cyano moieties, transforms this simple aromatic system into a highly versatile building block. 4-Bromo-3'-cyanobiphenyl, in particular, emerges as a compound of significant interest. The electron-withdrawing nature of the cyano group, contrasted with the synthetic utility of the bromo group as a handle for cross-coupling reactions, makes this molecule a pivotal intermediate in the synthesis of complex pharmaceuticals and functional materials.[][2] This guide offers a comprehensive exploration of its physicochemical properties, synthesis, characterization, and safe handling, designed for the discerning researcher and drug development professional.

Part 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in any synthetic or analytical endeavor. These properties dictate solvent selection, reaction conditions, purification strategies, and ultimately, the compound's behavior in more complex biological or material systems.

The properties of this compound (CAS No: 192699-42-6) are summarized below.[3] Note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrN | [3][4] |

| Molecular Weight | 258.11 g/mol | [][4] |

| Melting Point | 144 °C (recrystallized from ethanol) | [4] |

| Boiling Point | 379.7 ± 25.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.48 - 1.5 g/cm³ (Predicted) | [][4] |

| Appearance | Off-white to white crystalline powder | [5] |

| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform. | [5][6] |

| LogP (Octanol/Water Partition Coeff.) | 3.98 - 4.7 | [4] |

| Polar Surface Area (PSA) | 23.79 Ų | [][4] |

Expert Insight: The high melting point suggests a stable crystalline lattice with significant intermolecular interactions. The LogP value indicates high lipophilicity, predicting poor aqueous solubility but good permeability across lipid membranes—a key consideration in drug design. Its limited solubility in common organic solvents like acetonitrile necessitates careful consideration for reaction and purification solvent systems, potentially requiring heated solutions or more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for certain applications.

Part 2: Spectroscopic & Analytical Profile

Confirming the identity and purity of this compound is a critical, self-validating step in any workflow. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as the two carbon atoms of the biphenyl bond may be inequivalent. Key expected chemical shifts (δ) in CDCl₃ are:

-

Aromatic Carbons: 110-146 ppm. The carbon attached to the bromine (C-Br) will be significantly shifted, typically appearing around 122 ppm. The carbon of the cyano group (C≡N) is expected in the 118-120 ppm range. The quaternary carbons of the biphenyl linkage will appear downfield, around 140-146 ppm.[7]

-

Solvent Signal: A characteristic triplet for CDCl₃ will be observed around 77 ppm.[7]

-

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the substitution pattern of the aromatic rings. The eight aromatic protons will appear as a series of complex multiplets in the range of 7.40-7.80 ppm. The specific splitting patterns are dependent on the coupling constants between adjacent and meta-protons, but clear separation of the signals for each ring is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.[8]

-

C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹ , corresponds to the carbon-bromine bond.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity will be present between 1400-1600 cm⁻¹ .

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks will be at m/z 257 and m/z 259 , with nearly equal intensity. The exact mass would be 256.9840 g/mol .[9]

Part 3: Synthesis & Characterization Workflow

The most common and efficient method for synthesizing unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction offers high yields, mild conditions, and excellent functional group tolerance.[10]

Diagram: Suzuki Coupling Synthesis Workflow

Caption: Suzuki coupling workflow for this compound synthesis.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

Causality: This protocol is designed for reliability and scalability. The choice of a biphasic toluene/water solvent system with a phase-transfer catalyst is not strictly necessary but can enhance reaction rates. Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the transmetalation step.[12] Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for this transformation.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzonitrile (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude solid is best purified by recrystallization from hot ethanol to yield the final product as a white or off-white crystalline solid.[4]

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The differential reactivity of its two functional groups allows for sequential, site-selective modifications.

-

Pharmaceutical Synthesis: The biphenyl core is a privileged structure in many therapeutic agents. This compound can serve as a precursor for angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[13][14] The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common bioisosteres in drug design, while the bromo group allows for further diversification of the molecular scaffold.

-

Materials Science: Biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs).[2] The rigid, conjugated system of this compound can be extended through further cross-coupling reactions at the bromine position to create highly conjugated materials with specific electronic and photophysical properties.[2]

Diagram: Logical Relationship in Application

Caption: Application pathways for this compound.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.

-

Hazard Identification: This compound is classified as harmful if swallowed and causes skin and eye irritation.[15] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its well-defined physicochemical properties and the orthogonal reactivity of its functional groups. Its robust synthesis via Suzuki coupling and its utility in creating complex molecules for pharmaceuticals and materials science underscore its significance. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their research and development programs.

References

- Chemsrc. (2025). 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3.

- BOC Sciences. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.

- Pharmaffiliates. (n.d.). Exploring 4-Bromomethyl-2-Cyanobiphenyl: A Key Intermediate in Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). This compound | 192699-42-6.

- Alfa Chemistry. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.

- PubChem. (n.d.). 4-Bromobiphenyl.

- ChemicalBook. (n.d.). 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Cowling, S. J., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. AURA.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (n.d.).

- ECHEMI. (n.d.). Buy 4'-Bromo-4-cyano-biphenyl from HANGZHOU LEAP CHEM CO., LTD..

- Asiri, A. M., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.

- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

- 2. nbinno.com [nbinno.com]

- 3. This compound | 192699-42-6 [amp.chemicalbook.com]

- 4. 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3 | Chemsrc [chemsrc.com]

- 5. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jsynthchem.com [jsynthchem.com]

- 13. innospk.com [innospk.com]

- 14. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

The Advent of a Liquid Crystal Revolution: A Technical Guide to the Discovery and Enduring Legacy of Cyanobiphenyls

For decades, the mesmerizing yet enigmatic state of matter known as liquid crystals remained largely a scientific curiosity. Their unique properties, a tantalizing blend of liquid-like flow and crystal-like molecular order, hinted at profound technological potential, yet practical applications remained elusive. This landscape was irrevocably altered in the early 1970s with the synthesis of a new class of organic compounds: the cyanobiphenyls. This guide provides an in-depth exploration of the discovery, history, and foundational science of these remarkable materials that catalyzed the multi-billion dollar liquid crystal display (LCD) industry and continue to be indispensable tools in modern science and technology.

The Pre-Cyanobiphenyl Era: A Quest for Stability

The 1960s witnessed burgeoning interest in the electro-optical properties of liquid crystals. Researchers at institutions like the RCA Laboratories in the United States were demonstrating the feasibility of using these materials for novel flat-panel displays. However, a significant hurdle stood in the way of widespread adoption: the available liquid crystal materials were notoriously unstable, often requiring high operating temperatures and being susceptible to degradation from moisture and UV light. These early materials, such as the Schiff's bases, had to be hermetically sealed to ensure any reasonable operational lifetime, a significant manufacturing challenge.[1] This instability cast a long shadow over the future of LCD technology, creating a critical need for a new class of stable, room-temperature liquid crystals.

The Hull Breakthrough: A Convergence of Insight and Necessity

The turning point in this scientific narrative came from the University of Hull in the United Kingdom, under the leadership of Professor George Gray. With funding from the UK Ministry of Defence, which foresaw the potential of LCDs for military applications, Gray's team was tasked with a clear objective: to design and synthesize liquid crystals that were stable and exhibited a nematic phase at ambient temperatures.[2][3][4]

In 1972, this focused research effort bore fruit with the successful synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Gray, Ken Harrison, and J.A. Nash.[2][4] This compound, the first of the cyanobiphenyl family, was a triumph of rational molecular design. Gray's crucial insight was that by removing the central linking group found in many earlier liquid crystal molecules and utilizing the strongly polar cyano group, it would be possible to create a molecule with the right balance of properties to exhibit a stable, room-temperature nematic phase.[3][5] The findings were published in a seminal 1973 paper in Electronics Letters, titled "New family of nematic liquid crystals for displays".[6][7][8]

The discovery was not made in isolation. A crucial collaboration, often referred to as a consortium, was established between the University of Hull, the Royal Radar Establishment (RRE) at Malvern, and the chemical company BDH Chemicals (later part of Merck).[9] This synergistic partnership was instrumental in rapidly translating the laboratory-scale synthesis into large-scale production, making these revolutionary materials available for technological development. The RRE's expertise in display physics and engineering, coupled with BDH's chemical manufacturing capabilities, created a powerful pipeline from fundamental research to commercial application.

The Molecular Architecture of Success: Structure-Property Relationships

The remarkable properties of cyanobiphenyls stem directly from their molecular structure. They consist of two phenyl rings linked by a single bond (the biphenyl core), with a flexible alkyl chain at one end and a strongly polar cyano (-C≡N) group at the other.

This elegant design imparts several key characteristics:

-

Rod-like Shape (Anisometry): The elongated, rigid biphenyl core is crucial for the formation of the liquid crystalline phase. This shape promotes the parallel alignment of molecules, a defining feature of the nematic phase.

-

Positive Dielectric Anisotropy (Δε): The cyano group possesses a large dipole moment that is aligned along the long axis of the molecule. This results in a significantly higher dielectric constant parallel to the molecular director (ε∥) than perpendicular to it (ε⊥). This large, positive dielectric anisotropy is the fundamental property that allows the molecules to be switched by an external electric field in a twisted nematic (TN) LCD. For 5CB, the dielectric anisotropy is substantial, with ε∥ ≈ 20 and ε⊥ ≈ 6 in the nematic phase.[6]

-

High Birefringence (Δn): The delocalized π-electrons of the aromatic biphenyl core lead to a high degree of electronic polarizability along the molecular axis. This results in a large difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director, a property known as birefringence. High birefringence is essential for achieving high contrast in many types of LCDs.

-

Chemical Stability: The absence of easily hydrolyzed chemical linkages, such as the imine bonds in Schiff's bases, grants cyanobiphenyls excellent chemical and photochemical stability.

The length of the alkyl chain plays a crucial role in determining the specific mesophase behavior and transition temperatures of different cyanobiphenyl homologues.

Key Physical Properties of Cyanobiphenyls

The following table summarizes some of the key physical properties of 4-cyano-4'-pentylbiphenyl (5CB), the most extensively studied member of the cyanobiphenyl family.

| Property | Value |

| Chemical Formula | C₁₈H₁₉N |

| Molar Mass | 249.357 g/mol |

| Appearance | Colorless (isotropic) or cloudy white (nematic) |

| Melting Point (Crystal to Nematic) | 22.5 °C[2][4] |

| Clearing Point (Nematic to Isotropic) | 35.0 °C[2][4] |

| Density | ~1.022 g/cm³ |

| Dielectric Anisotropy (Δε) | Positive, ~+11.5 at room temperature[2] |

| Birefringence (Δn) | ne ≈ 1.71, no ≈ 1.53[4] |

Experimental Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

The synthesis of 5CB can be achieved through a multi-step process starting from biphenyl. The following is a representative laboratory-scale synthetic route.

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents:

-

Biphenyl

-

Bromine (Br₂)

-

Iron filings (catalyst)

-

Carbon tetrachloride (CCl₄)

-

Valeryl chloride (C₄H₉COCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Hexane

Workflow Diagram:

Step-by-Step Methodology:

-

Bromination of Biphenyl:

-

Dissolve biphenyl in carbon tetrachloride in a round-bottom flask.

-

Add a catalytic amount of iron filings.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise at room temperature while stirring.

-

After the addition is complete, stir the mixture for several hours until the bromine color disappears.

-

Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-bromobiphenyl.

-

-

Friedel-Crafts Acylation:

-

Suspend anhydrous aluminum chloride in dichloromethane in a flask cooled in an ice bath.

-

Add valeryl chloride dropwise to the suspension.

-

Add a solution of 4-bromobiphenyl in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentanoylbiphenyl.

-

-

Wolff-Kishner Reduction:

-

Combine 4-bromo-4'-pentanoylbiphenyl, potassium hydroxide, and hydrazine hydrate in diethylene glycol.

-

Heat the mixture to reflux for several hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Continue to heat at a higher temperature for several more hours.

-

Cool the reaction mixture, add water, and extract with hexane.

-

Wash the organic extracts, dry, and remove the solvent to obtain 4-bromo-4'-pentylbiphenyl.

-

-

Cyanation (Rosenmund-von Braun Reaction):

-

Heat a mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in N,N-dimethylformamide (DMF) under reflux for several hours.

-

Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable solvent like toluene.

-

Wash the organic layer, dry, and remove the solvent.

-

Purify the crude product by column chromatography followed by recrystallization from a solvent such as ethanol or hexane to obtain pure 4-cyano-4'-pentylbiphenyl (5CB).

-

The Enduring Legacy of Cyanobiphenyls

The discovery of cyanobiphenyls was a watershed moment for materials science and display technology. Their unprecedented stability and ideal electro-optical properties directly enabled the mass production of low-power, high-resolution LCDs for watches, calculators, and eventually, laptop and television screens.[3] The commercial success of these materials, particularly the eutectic mixture E7 developed at the RRE, which offered an even broader nematic temperature range, solidified the dominance of LCD technology for decades.[9]

Beyond their role in displays, cyanobiphenyls, especially 5CB, have become workhorse materials in fundamental research. Their well-characterized properties and convenient room-temperature nematic phase make them ideal model systems for studying a wide range of physical phenomena, from defect dynamics and phase transitions to the behavior of soft matter under confinement. They are also widely used as anisotropic solvents for aligning other molecules and nanoparticles for spectroscopic studies and the fabrication of novel composite materials.[10]

References

- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.

-

The History of LCD Technology. Orient Display. (URL: [Link])

-

4-Cyano-4'-pentylbiphenyl. Wikipedia. (URL: [Link])

-

Professor George W. Gray. Hull History Centre. (URL: [Link])

-

The magic of cyanobiphenyls: celebrity molecules. Taylor & Francis Online. (URL: [Link])

-

The History of LCD (Liquid Crystal Display). Go2Display. (URL: [Link])

-

Goodby, J., & Raynes, P. (2013, May 21). George Gray obituary. The Guardian. (URL: [Link])

-

The history of liquid-crystal display and its industry Developments from 1964 to 1988. Blaze Display Technology Co., Ltd. (URL: [Link])

-

The History of LC Displays. Merck Group. (URL: [Link])

-

Liquid Crystal Displays (1973-1982). Malvern Radar and Technology History Society. (URL: [Link])

-

4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Goodby, J. W. (2015). George William Gray CBE MRIA FRSE. 4 September 1926 — 12 May 2013. Biographical Memoirs of Fellows of the Royal Society, 61, 149-173.

-

Records of the Liquid Crystals and Advanced Materials Research Group, University of Hull. Hull History Centre. (URL: [Link])

- Goodby, J. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849.

- Sage, I. H. (2015). My way to George Gray and liquid crystal polymers. Liquid Crystals, 42(5-6), 633-644.

- Lagerwall, J. P. F. (2020). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 29(1), 2-17.

- Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 1-24.

Sources

- 1. sci-hub.red [sci-hub.red]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. New family of nematic liquid crystals for displays | Semantic Scholar [semanticscholar.org]

- 8. New family of nematic liquid crystals for displays | CiNii Research [cir.nii.ac.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Biphenyl Scaffold

An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl (CAS: 192699-42-6): Synthesis, Properties, and Applications

In the landscape of modern organic synthesis, the biphenyl scaffold remains a cornerstone for the development of functional materials and complex pharmaceutical agents. Its rigid, planar structure provides a reliable framework for constructing molecules with specific electronic, optical, and biological properties. This compound emerges as a particularly valuable building block within this class. It is strategically bifunctionalized: the bromine atom on one phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the nitrile group on the second ring offers a distinct site for chemical modification and acts as a potent electronic modulator and a key pharmacophoric element.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its application, and the foresight required for its safe and effective handling.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its successful application. The arrangement of the bromo and cyano groups on the biphenyl core defines the molecule's reactivity, polarity, and spectral signature.

Chemical Structure

The structure of this compound is foundational to its utility.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds efficiently and that purification removes key impurities.

Objective: To synthesize this compound from 3-bromobenzonitrile and 4-bromophenylboronic acid.

Materials:

-

3-bromobenzonitrile (1.0 eq)

-

4-bromophenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Step-by-Step Methodology:

-

Vessel Preparation and Reagent Charging:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.0 eq) and 4-bromophenylboronic acid (1.1 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. Flame-drying the glassware and maintaining a nitrogen atmosphere is critical to prevent the deactivation of the Pd(0) catalyst by oxygen. [1]

-

-

Catalyst and Base Addition:

-

Add potassium phosphate (3.0 eq) and Pd(PPh₃)₄ (0.03 eq) to the flask.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Causality: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [2][3]K₃PO₄ is an effective base for this purpose. The catalyst loading is kept low (3 mol%) for efficiency and cost-effectiveness.

-

-

Solvent Addition and Reaction Execution:

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula to the flask to create a 0.2 M solution with respect to the limiting reagent.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

-

Causality: A biphasic solvent system (organic/aqueous) is highly effective for Suzuki couplings. [4]1,4-Dioxane solubilizes the organic components, while water dissolves the inorganic base. Heating provides the necessary activation energy for the catalytic cycle to proceed at a practical rate.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Causality: The workup is designed to remove the inorganic base, spent boron species, and the bulk of the polar solvent. The brine wash helps to break any emulsions and remove residual water from the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is crucial before chromatography to ensure good separation.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

-

Causality: Chromatography is necessary to remove the excess boronic acid, any homocoupled byproducts, and residual catalyst. The choice of a non-polar eluent system effectively separates the moderately polar product from impurities.

-

Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and selective modifications.

A Hub for Synthetic Derivatization

The true power of this molecule is its potential as a starting point for a diverse range of more complex structures.

Caption: Potential synthetic transformations of this compound.

-

Functionalization at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed reactions. This allows for the extension of the molecular framework, which is crucial for tuning material properties or exploring structure-activity relationships (SAR) in drug discovery. [5] * Suzuki Coupling: Reacting with another boronic acid can build terphenyl or more complex poly-aromatic systems. [1] * Sonogashira Coupling: Introduction of an alkyne provides a linear, rigid extension, often used in materials science.

-

Buchwald-Hartwig Amination: Formation of a C-N bond is a fundamental transformation in medicinal chemistry, allowing the introduction of various amine groups.

-

-

Functionalization at the Nitrile Group: The cyano group is a versatile precursor.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, introducing a hydrogen bond donor/acceptor and a point for amide coupling. [6] * Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (aminomethyl group), adding a flexible basic site to the molecule.

-

Cycloaddition: Reaction with sodium azide can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry with improved metabolic stability and pharmacokinetic properties.

-

Applications in Materials Science

The cyanobiphenyl unit is the quintessential core of many liquid crystalline materials. [7][8]While this compound itself is not a liquid crystal, it is a direct precursor. A subsequent Suzuki coupling to replace the bromine with an alkyl or alkoxy chain of appropriate length can induce the formation of nematic or smectic phases, which are the basis for liquid crystal displays (LCDs). [7][9]The polarity imparted by the cyano group is critical for creating the intermolecular dipole-dipole interactions that favor anisotropic self-assembly.

Applications in Drug Discovery

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. The cyanobiphenyl moiety, in particular, has been explored for its therapeutic potential.

-

Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or a warhead, interacting with active sites of enzymes. For example, various cyanopyridine and cyanobiphenyl derivatives have been investigated as potent inhibitors of PIM-1 kinase, a target in oncology. [10]* Receptor Ligands: The rigid structure is ideal for fitting into receptor binding pockets. Derivatives of cyanobiphenyl have been synthesized as multi-target ligands for Alzheimer's disease, showing high affinity for the histamine H₃ receptor and inhibitory activity against cholinesterases. [11]* Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, making it an attractive functional group for improving the pharmacokinetic profile of a drug candidate.

Part 4: Safety, Handling, and Storage

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [1]* Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation. [1] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Material should be handled by a licensed professional waste disposal service.

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block offering orthogonal reactivity that enables complex molecular architecture. Its robust synthesis via Suzuki-Miyaura coupling makes it readily accessible, while its dual functional handles provide a gateway to novel materials and potential therapeutic agents. For the materials scientist, it is a precursor to ordered molecular systems like liquid crystals. For the medicinal chemist, it is a rigid scaffold for developing enzyme inhibitors and receptor ligands. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to unlock its full potential in their respective fields.

References

-

Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. [Link]

-

Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). AURA - Aberdeen University Research Archive. [Link]

-

JoVE Science Education Database. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). ResearchGate. [Link]

-

Smith, B.C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

Wang, K., et al. (2023). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 13(5), 785. [Link]

-

ResearchGate. (2019). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2459. [Link]

-

ChemAxon. NMR Predictor Documentation. [Link]

-

ACD/Labs. NMR Prediction Software. [Link]

-

ResearchGate. (2019). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Martini, R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 11, 2618-2625. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

Brake, J.M., et al. (2007). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 23(26), 13063-71. [Link]

-

Schaller, D., et al. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 108. [Link]

-

Myers, A.G. Research Group, Harvard University. The Suzuki Reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Senczyk, M., et al. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105129. [Link]

-

Botsoa, J., et al. (2013). Bromophenyl functionalization of carbon nanotubes: an ab initio study. Physical Chemistry Chemical Physics, 15(35), 14630-9. [Link]

-

Roy, I., et al. (2024). Chemically robust functionalized covalent organic framework for the highly efficient and selective separation of bromine. Materials Horizons. [Link]

-

Al-Omair, M.A., et al. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 33(2). [Link]

-

Al-Warhi, T., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. [Link]

-

ResearchGate. (2022). Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester.... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Bromophenyl functionalization of carbon nanotubes: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4’-yl) alkanes (CBnBr) - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Characterization of 4-Bromo-3'-cyanobiphenyl: Solubility and Stability Profiling

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

Substituted biphenyls represent a cornerstone scaffold in medicinal chemistry, serving as intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas. For instance, the related isomer 4'-Bromo-4-cyanobiphenyl is recognized as a key intermediate in the synthesis of drugs for cancer and autoimmune disorders[]. When a new chemical entity (NCE) such as 4-Bromo-3'-cyanobiphenyl emerges, a rigorous evaluation of its fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its entire development trajectory. Poor solubility can doom a candidate by hindering formulation and causing erratic absorption, while unforeseen instability can compromise safety, efficacy, and shelf-life.

This technical guide addresses the core challenge faced by researchers when confronted with a novel compound for which public data is scarce. To date, specific experimental solubility and stability data for this compound is not extensively reported in peer-reviewed literature. Therefore, this document provides a comprehensive methodological framework, grounded in established principles and regulatory expectations, to empower scientists to systematically determine the solubility and stability profile of this compound. We will proceed from foundational characterization to detailed, field-proven protocols for solubility and stability assessment, equipping you with the practical knowledge to generate the robust data required for informed decision-making in a drug development program.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility or stability studies, it is paramount to confirm the identity, purity, and basic properties of the compound batch. This ensures that all subsequent data is reliable and reproducible.

Identity and Purity Confirmation

The first step is to verify the structure and assess the purity of the this compound sample. This is a self-validating measure; without a pure, confirmed starting material, any subsequent data is invalid.

-

Mass Spectrometry (MS): To confirm the molecular weight. For C₁₃H₈BrN, the expected monoisotopic mass is approximately 256.98 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric identity (i.e., the 4-bromo and 3'-cyano substitution pattern).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically aiming for >95% for initial studies, with higher purity required for later-stage development[2].

Reference Properties of a Structural Isomer

While specific data for this compound is unavailable, we can reference the known properties of its structural isomer, 4'-Bromo-4-cyanobiphenyl (CAS: 57774-35-3) , to provide a contextual baseline. It must be stressed that these values are for a different molecule and should be used for estimation purposes only.

| Property | Value for 4'-Bromo-4-cyanobiphenyl (Isomer) | Source(s) |

| Molecular Formula | C₁₃H₈BrN | [][3] |

| Molecular Weight | 258.11 g/mol | [][3] |

| Melting Point | 120 - 144 °C | [3][4] |

| Boiling Point | ~379.7 °C at 760 mmHg | [] |

| Appearance | Crystalline solid | [5] |

Part 2: A Practical Guide to Determining Solubility

Solubility dictates a compound's behavior in biological systems and its suitability for various formulations. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO)[6][7]. It reflects the conditions of many early-stage biological assays and is useful for rapid screening. The result is often a measure of the concentration at which precipitation first occurs over a short incubation period (e.g., 1-2 hours)[7].

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., >24 hours) until the concentration of the dissolved compound in the solution is maximized and constant[8]. This "shake-flask" method is considered the gold standard and is essential for pre-formulation and late-stage development[6].

The choice of assay is dictated by the development stage. Early discovery benefits from the speed of kinetic assays, while lead optimization and beyond require the precision of thermodynamic measurements[6].

Data Presentation: A Template for Your Findings

All quantitative solubility data should be systematically recorded. The following table serves as a template for summarizing the experimentally determined thermodynamic solubility of this compound in a range of common laboratory solvents at a standard temperature (e.g., 25 °C).

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 9.0 | 80.1 | To be determined | To be determined | |

| Methanol | 6.6 | 32.7 | To be determined | To be determined | |

| Ethanol | 5.2 | 24.5 | To be determined | To be determined | |

| Acetone | 5.1 | 20.7 | To be determined | To be determined | |

| Acetonitrile | 6.2 | 37.5 | To be determined | To be determined | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined | To be determined |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid, confirmed purity)

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25 °C)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~5-10 mg.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 25 °C. Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached[8]. Some compounds may require 48-72 hours; consistency is key.

-

Sample Collection & Filtration: After equilibration, let the vial stand for 1-2 hours to allow undissolved solids to settle. Carefully draw the supernatant into a syringe and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Quantification via HPLC:

-

Develop a specific HPLC method for this compound.

-

Prepare a set of calibration standards of known concentrations.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Part 3: A Systematic Approach to Assessing Chemical Stability

Stability testing determines the intrinsic reactivity of a molecule and identifies potential degradation pathways. Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of this process, designed to accelerate degradation under conditions more severe than those used for long-term stability studies[9]. The goal is to generate degradation products to an extent of 5-20%, which is sufficient to validate the analytical method's ability to separate them from the parent compound[10].

The Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the API over time, free from interference from excipients, impurities, or degradation products[2]. HPLC with a photodiode array (PDA) detector is the workhorse for this analysis, as it allows for peak purity analysis alongside quantification[11].

Experimental Protocols for Forced Degradation Studies

The following protocols outline the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines[12]. For each condition, a control sample (compound in solvent, without the stressor) must be run in parallel.

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N HCl[12].

-

Store the solution at room temperature or heat (e.g., 60 °C) if no degradation is observed[13].

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC[12].

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂)[12].

-

Store the solution at room temperature and protect from light.

-

At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the drug substance as a solid and in solution to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[14].

-

A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

After exposure, dissolve (if solid), dilute as necessary, and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 1-2 weeks)[14].

-

At specified time points, withdraw a sample, allow it to cool, prepare a solution of known concentration, and analyze by HPLC.

-

Visualization: The Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The journey of a new chemical entity from discovery to a viable drug candidate is paved with data. For a novel compound like this compound, for which public information is limited, a systematic and rigorous application of fundamental analytical methodologies is the only path forward. This guide has provided a detailed, actionable framework for determining two of its most critical properties: solubility and stability. By employing the shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies as outlined, researchers can generate the high-quality, reliable data necessary to understand potential liabilities, guide formulation development, and build a robust data package for regulatory submission. This structured approach transforms an unknown compound into a well-characterized entity, enabling sound scientific judgment and accelerating the drug development process.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BOC Sciences. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- Alfa Chemistry. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.

- ChemicalBook. (2025). 4'-Bromo-4-cyano-biphenyl | 57774-35-3.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.

- Chemsrc. (2025). 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3.

- PubChem. (n.d.). 4-Bromobiphenyl.

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ECHEMI. (n.d.). 2920-38-9, 4-Cyanobiphenyl Formula.

- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- Sunway Pharm Ltd. (n.d.). 4'-Bromo-4-cyanobiphenyl - CAS:57774-35-3.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- MedCrave online. (2016).

- BioPharm International. (2014).

- Xiao, L., et al. (2016). Determination and correlation of solubility of 4′-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. The Journal of Chemical Thermodynamics.

- de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.

- RJPT. (n.d.).

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3 | Chemsrc [chemsrc.com]

- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rjptonline.org [rjptonline.org]

- 14. ijrpp.com [ijrpp.com]

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Substituted Biphenyl Compounds

For Immediate Release

A strategic guide for researchers, chemists, and drug development professionals outlining the untapped potential and cutting-edge applications of substituted biphenyl compounds. This document provides a technical deep-dive into promising research frontiers, from next-generation therapeutics to advanced materials.

Introduction: The Biphenyl Scaffold - A Privileged Structure in Modern Science

For decades, the biphenyl moiety, consisting of two interconnected phenyl rings, has served as a cornerstone in synthetic organic chemistry.[1][2][3] Its unique structural properties—namely its rigid, well-defined geometry and the potential for axial chirality (atropisomerism)—make it a "privileged scaffold" of immense value.[4][5][6] This guide illuminates the most promising and technically demanding research areas for substituted biphenyls, offering a roadmap for innovation in medicinal chemistry, asymmetric catalysis, and materials science.

Chapter 1: Foundational Principles - Synthesis and Stereochemistry

The utility of any scaffold is predicated on its accessibility and the ability to control its three-dimensional structure. The synthesis of substituted biphenyls has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[1][7][8] This method's mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of boronic acid reagents have made it the gold standard for constructing the biaryl bond.[8] Other classical methods like the Ullmann reaction also remain relevant, particularly for specific substitution patterns.[1]

A defining feature of ortho-substituted biphenyls is atropisomerism , a form of axial chirality arising from hindered rotation around the aryl-aryl single bond.[4][6] This stereochemical element is not a mere curiosity; it is a critical determinant of biological activity and catalytic efficacy.[6][9][10] The energy barrier to rotation dictates whether the atropisomers are stable and isolable or rapidly interconverting.[6][9] Understanding and controlling this chirality is a central theme in contemporary biphenyl research.

Protocol Spotlight: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust, time-efficient method for the synthesis of a generic substituted biphenyl, a foundational step for many research applications.

Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

4-bromobenzonitrile

-

(4-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Microwave reactor vials

Step-by-Step Methodology:

-

Reagent Preparation: In a 10 mL microwave vial, combine 4-bromobenzonitrile (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) to the vial.

-

Causality Note: Palladium(II) acetate serves as the palladium source, which is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the catalytic species and facilitate the reaction cycle.

-

-

Solvent Addition: Add a 4:1 mixture of degassed 1,4-dioxane and water (5 mL).

-

Causality Note: The aqueous base system is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Dioxane provides a high-boiling, aprotic medium to solubilize the organic reagents.

-

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 15 minutes.

-

Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, often reducing reaction times from hours to minutes.

-

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This step is critical for a self-validating system.

Chapter 2: Frontier in Medicinal Chemistry

The biphenyl scaffold is omnipresent in marketed drugs and clinical candidates, valued for its ability to position functional groups in precise vectors to interact with biological targets.[1][3]

Angiotensin II Receptor Blockers (ARBs): A Continuing Legacy

The "sartan" class of antihypertensive drugs, such as Losartan and Valsartan, represents the quintessential application of biphenyls in medicine.[11][12] The core pharmacophore consists of a biphenyl scaffold where an acidic group (often a tetrazole, a bioisostere for a carboxylic acid) at the ortho-position of one ring is crucial for binding to the AT₁ receptor.[11][13][14]

Potential Research Areas:

-

Novel Acidic Scaffolds: Exploration of new bioisosteres for the tetrazole ring to improve metabolic stability and patentability.

-

Targeting Related Receptors: Designing biphenyl analogs that modulate other components of the renin-angiotensin system (RAS) or possess dual-action capabilities, such as combining AT₁ receptor blockade with neprilysin inhibition.

-

Fine-Tuning Pharmacokinetics: Modifying the substitution patterns on the second phenyl ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Kinase Inhibitors

The rigid biphenyl core is ideal for targeting the ATP-binding site of kinases, a major class of drug targets in oncology and immunology. The two phenyl rings can be functionalized to interact with both the hinge region and deeper hydrophobic pockets.

Potential Research Areas:

-

Atropisomeric Kinase Inhibitors: Developing configurationally stable atropisomers to achieve higher potency and selectivity for specific kinases, as the distinct 3D arrangements of the two isomers can lead to dramatically different binding affinities.[6]

-

Covalent Inhibitors: Incorporating a reactive "warhead" onto the biphenyl scaffold to form a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition and prolonged duration of action.

-

Allosteric Modulators: Designing biphenyl compounds that bind to sites other than the ATP pocket to modulate kinase activity in novel ways, potentially overcoming resistance to traditional ATP-competitive inhibitors. Recent research has identified biphenyl sulfonamides as potent inhibitors of G2019S-LRRK2 kinase, a target in Parkinson's disease.[15]

Immune Checkpoint Inhibition

Small molecules that disrupt the PD-1/PD-L1 protein-protein interaction are a major goal in cancer immunotherapy. Biphenyl-based compounds have emerged as a promising class of PD-L1 inhibitors, inducing the dimerization of PD-L1 and preventing its interaction with PD-1.[16][17][18]

Potential Research Areas:

-

Structure-Based Design: Utilizing computational modeling and structural biology to design next-generation biphenyl inhibitors with improved affinity and optimized physicochemical properties for oral bioavailability.[16][17]

-

Species Specificity: Addressing the observed differences in ligand affinity between human and murine PD-L1 is crucial for accurate preclinical evaluation and translation to the clinic.[16][18]

Chapter 3: Frontier in Asymmetric Catalysis